HIOC is a derivative of N-acetylserotonin (NAS), a naturally occurring molecule synthesized from serotonin by the enzyme arylalkylamine N-acetyltransferase (AANAT) []. While AANAT is predominantly found in the pineal gland and retina, NAS exhibits antidepressant effects and enhances neurogenesis in the hippocampus of sleep-deprived mice []. HIOC was developed as a more potent and stable analog of NAS, designed to selectively activate the tropomyosin-related kinase receptor B (TrkB) []. Its primary role in scientific research revolves around its neuroprotective and neurotrophic properties, stemming from its ability to activate the TrkB receptor [, , , , , , ].
HIOC belongs to the class of compounds known as oxopiperidines. It is classified as a bioactive molecule with neuroprotective properties. The compound is derived from the indole family, which is known for its diverse biological activities, including antioxidant and anti-inflammatory effects. The synthesis and characterization of HIOC have been subjects of recent research, focusing on its efficacy in various biological models .
The synthesis of HIOC can be approached through several methods, with a focus on asymmetric synthesis to produce enantiomerically pure forms. One notable method involves the use of porcine liver esterase for selective hydrolysis of ester precursors, which allows for the generation of HIOC with high stereoselectivity. This process typically includes multiple steps:
Recent studies have also explored computational modeling to predict binding affinities and optimize reaction conditions for improved yields .
The molecular structure of HIOC consists of a piperidine ring fused with an indole moiety, characterized by the following key features:
The stereogenic center in HIOC is crucial for its interaction with biological targets, influencing its pharmacological profile .
HIOC can participate in various chemical reactions typical for compounds containing amide and hydroxyl functionalities:
These reactions are essential for both the synthesis of analogs and the exploration of structure-activity relationships in drug development .
HIOC exhibits its protective effects primarily through antioxidant mechanisms. It is believed to modulate signaling pathways involved in cellular stress responses, particularly in retinal cells exposed to harmful light conditions.
Experimental data support these mechanisms, showing that HIOC administration leads to decreased markers of oxidative stress in treated models .
HIOC displays several important physical and chemical properties:
These properties are crucial for determining suitable formulations for therapeutic applications .
HIOC has potential applications across various scientific fields:
HIOC (N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide) is a synthetic small-molecule agonist of the tropomyosin-related kinase B (TrkB) receptor, the primary signaling receptor for brain-derived neurotrophic factor (BDNF). Unlike BDNF, which is a dimeric protein ligand, HIOC activates TrkB through direct binding to the receptor’s transmembrane domain or allosteric sites, bypassing the extracellular ligand-binding domain. This interaction induces rapid autophosphorylation of specific tyrosine residues (Y706/Y707) within TrkB’s intracellular kinase domain, triggering downstream signaling cascades including:
HIOC’s activation kinetics differ significantly from BDNF. Whereas BDNF induces sustained phosphorylation (≥60 minutes), HIOC achieves peak TrkB phosphorylation within 15–30 minutes of administration. This rapid activation is attributed to HIOC’s small molecular weight (286.3 g/mol), which enables efficient tissue penetration and blood-brain barrier (BBB) crossing without active transport mechanisms. Crucially, HIOC maintains receptor activity for ≥4 months post-treatment in in vivo models of neuronal injury, suggesting long-term stabilization of TrkB signaling complexes [1].
Table 1: Key Pharmacokinetic Properties of HIOC vs. Endogenous Ligands
Property | HIOC | BDNF | NT-4 |
---|---|---|---|
Molecular weight | 286.3 g/mol | ~27 kDa | ~14 kDa |
BBB permeability | High (passive diffusion) | Negligible (without carriers) | Negligible (without carriers) |
Time to peak phosphorylation | 15–30 min | 5–10 min | 5–10 min |
Duration of activity | >4 months | Hours | Hours |
Blood-retina barrier crossing | Yes | No | Limited |
HIOC demonstrates distinct functional advantages over endogenous TrkB ligands in both in vitro and in vivo models:
Receptor affinity and specificity: While BDNF and NT-4 bind TrkB with Kd values of 10−11 M, HIOC operates at micromolar concentrations (EC50 ~1–5 µM). Despite lower absolute affinity, HIOC exhibits greater functional specificity by avoiding activation of the pan-neurotrophin receptor p75NTR, which is co-activated by BDNF and contributes to paradoxical pro-apoptotic signaling in neurodegenerative contexts [1] [9].
Therapeutic time window: In models of blast-induced ocular trauma, HIOC preserved 85–90% of visual function when administered ≤3 hours post-injury, whereas BDNF required administration within 30 minutes due to rapid degradation. Delayed HIOC administration (24 hours post-injury) showed no efficacy, confirming a critical therapeutic window tied to acute-phase signaling dynamics [1].
Signaling bias: NT-4 antagonizes BDNF-mediated synaptic potentiation in corticostriatal circuits by upregulating truncated TrkB.T1 isoforms and downregulating full-length TrkB-FL receptors. In contrast, HIOC potentiates TrkB-FL without altering TrkB.T1 expression, thereby preserving BDNF-like plasticity without NT-4–mediated interference. This translates to enhanced long-term potentiation (LTP) in hippocampal slices treated with HIOC versus NT-4 [5] [9].
HIOC’s molecular architecture confers unique receptor engagement properties:
Core pharmacophore: The 5-hydroxyindole moiety mimics tyrosine residues in BDNF’s dimerization interface, facilitating hydrophobic interactions within TrkB’s transmembrane pocket. Molecular dynamics simulations reveal this moiety inserts into a cleft formed by transmembrane helices 4 and 5 (TM4/TM5), inducing conformational changes analogous to BDNF-induced dimerization [1].
Linker optimization: The ethylenediamine linker (–CH2–CH2–) between indole and oxopiperidine provides optimal distance (≈11.2 Å) for simultaneous engagement of TrkB’s juxtamembrane and kinase domains. Shortening this linker reduces efficacy by 70%, while elongation promotes off-target binding to TrkA [1].
Stereochemical constraints: The (S)-enantiomer of HIOC exhibits 30-fold greater potency than the (R)-form due to complementary hydrogen bonding with Asn545 in TrkB’s ATP-binding pocket. This enantioselectivity contrasts with NT-4, which lacks chiral centers and shows no stereochemical preference [5].
Table 2: Structure-Activity Relationship of HIOC Analogues
Structural Modification | Effect on TrkB Activation | Functional Consequence |
---|---|---|
5-OH → 5-H (deoxygenation) | Complete loss of activity | Abolishes H-bond with Tyr433 |
Oxopiperidine → piperidine | 60% reduced phosphorylation | Disrupts carbonyl interaction with Asn545 |
Ethyl linker → methyl | 70% efficacy reduction | Shortens distance between pharmacophores |
(S)-configuration → (R) | 30-fold lower potency | Steric clash with TrkB kinase subdomain V |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7